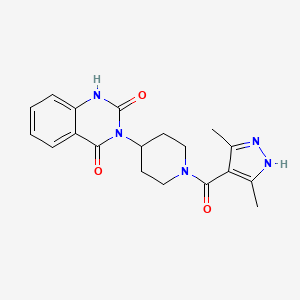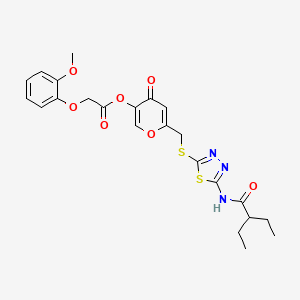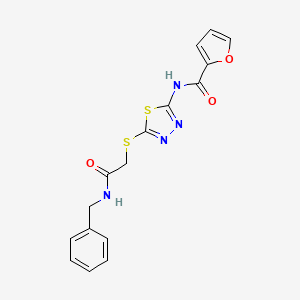![molecular formula C21H20F3NO3 B2790664 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide CAS No. 1421466-31-0](/img/structure/B2790664.png)
3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a trifluoromethylphenoxy group, and a butynyl chain.
Mechanism of Action
Mode of Action
These interactions may induce conformational changes in the target proteins, altering their function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in signal transduction, it could impact pathways related to cell growth and differentiation. Without specific target information, it’s challenging to predict the exact pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The compound’s chemical structure suggests it may be lipophilic, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target information. Based on its chemical structure, it may have potential therapeutic effects, such as anti-inflammatory or anti-cancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the corresponding methoxyphenyl intermediate.
Synthesis of the Trifluoromethylphenoxy Intermediate: This involves the reaction of 3-(trifluoromethyl)phenol with an appropriate reagent to form the trifluoromethylphenoxy intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenyl and trifluoromethylphenoxy intermediates with a butynyl chain under specific reaction conditions, such as the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}propanamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO3/c1-27-18-10-7-16(8-11-18)9-12-20(26)25-13-2-3-14-28-19-6-4-5-17(15-19)21(22,23)24/h4-8,10-11,15H,9,12-14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHHYASPZTZAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)
![N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790586.png)



![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2790593.png)

![N-(4-ethoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2790595.png)
![N-[[4-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2790597.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2790599.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![3,4-dimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2790603.png)
